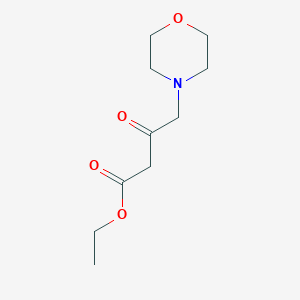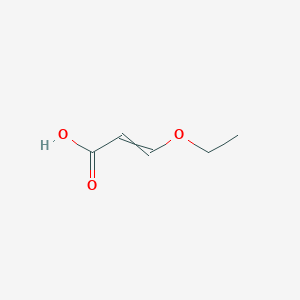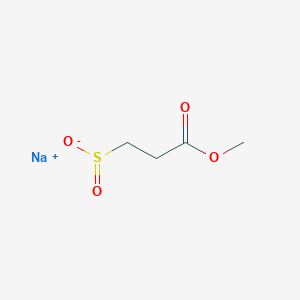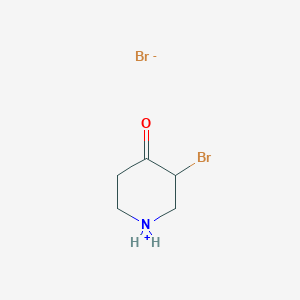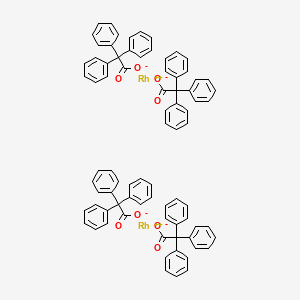
Rh2(TPA)4
Overview
Description
Rh2(TPA)4, also known as Rhodium (II) triphenylacetate dimer, is a chemical compound with the molecular formula C80H60O8Rh2 . It is also referred to as Tetrakis (triphenylacetato)dirhodium(II) and is often used in the form of a complex with dichloromethane .
Molecular Structure Analysis
The molecular structure of Rh2(TPA)4 is quite complex. It consists of two Rhodium atoms bonded to four triphenylacetate groups . The average mass of the molecule is 1440.071 Da .Chemical Reactions Analysis
While specific chemical reactions involving Rh2(TPA)4 are not available, Rhodium compounds are generally known for their catalytic properties . They are often used in reactions such as the amination of allene carbamates and allene aziridination to stereoselectively prepare cyclic cabamates .Physical And Chemical Properties Analysis
Rh2(TPA)4 is a solid substance . It has a molecular weight of 1440.07 g/mol . The melting point is reported to be between 260-263 °C .Scientific Research Applications
Catalytic Selectivity in Organic Synthesis
- Rh2(TPA)4, as a dirhodium(II) tetratriphenylacetate complex, has been demonstrated to be highly efficient in catalyzing site-selective intramolecular C-H insertion reactions. This efficiency is particularly notable in the synthesis of bicyclic compounds, where it shows a preference for methylene over methine in α-diazo β-keto esters tethered to cyclic systems. This makes Rh2(TPA)4 a valuable catalyst for the synthesis of complex organic structures, such as bicyclo[3.3.0]octane derivatives, important in medicinal chemistry and material science (Hashimoto, Watanabe, & Ikegami, 1992).
Potential in Novel Metallacycle Complexes
- Rh2(TPA)4 is involved in the formation of novel metallacycle complexes, such as 3-Rhoda-1,2-diazacyclopentanes. These complexes are derived from C-N functionalization of ethylene and exhibit unique properties due to their structural features. This area of research has implications in developing new materials and catalysts with specific properties (Drover, Beh, Kennepohl, & Love, 2014).
Safety and Hazards
Rh2(TPA)4 is suspected of causing cancer (Carcinogenicity Category 2, H351) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
properties
IUPAC Name |
rhodium(2+);2,2,2-triphenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C20H16O2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H,(H,21,22);;/q;;;;2*+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVCFUCLTZPZQD-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+2].[Rh+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H60O8Rh2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1355.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rh2(TPA)4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methane;(4-methoxyphenyl)methyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B7839883.png)
![methane;(4-methoxyphenyl)methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B7839887.png)
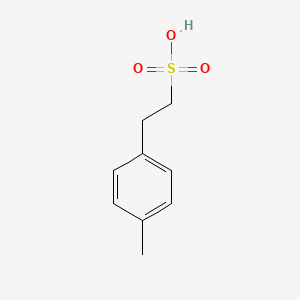
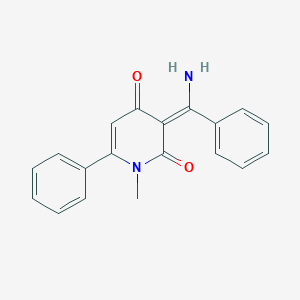
![4-[(1S)-1-amino-2-methylpropyl]hepta-1,6-dien-4-ol](/img/structure/B7839918.png)
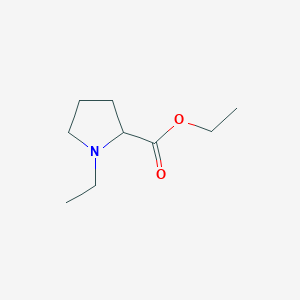

![1'-Methyl-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one hydrochloride](/img/structure/B7839935.png)
